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Compound of Interest

Compound Name:
DL-Threonine methyl ester

hydrochloride

Cat. No.: B3421454 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for DL-
Threonine methyl ester hydrochloride, a derivative of the essential amino acid threonine.

This document is intended for researchers, scientists, and professionals in the field of drug

development and analytical chemistry, offering a centralized resource for its spectral

characteristics. The guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with generalized experimental protocols for their

acquisition.

Chemical Structure
DL-Threonine methyl ester hydrochloride

Molecular Formula: C₅H₁₂ClNO₃ Molecular Weight: 169.61 g/mol

Spectroscopic Data
The following tables summarize the expected spectroscopic data for DL-Threonine methyl
ester hydrochloride. This data is compiled from literature values for closely related

compounds and spectral predictions, as a complete, published dataset for this specific

molecule is not readily available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Spectroscopic Data for DL-Threonine Methyl Ester
Hydrochloride

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~4.1-4.3 d 1H α-H Coupled to β-H.

~3.9-4.1 m 1H β-H
Coupled to α-H

and γ-CH₃.

3.78 s 3H -OCH₃

Singlet from the

methyl ester

group.

~1.3-1.4 d 3H γ-CH₃ Coupled to β-H.

Solvent: D₂O. Reference: TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for DL-Threonine Methyl Ester
Hydrochloride

Chemical Shift (δ) ppm Assignment Notes

~170-172 C=O Carbonyl carbon of the ester.

~66-68 β-C
Carbon bearing the hydroxyl

group.

~58-60 α-C
Carbon bearing the amino

group.

~52-54 -OCH₃ Methyl carbon of the ester.

~19-21 γ-C Methyl group carbon.

Solvent: D₂O. Reference: TMS (0 ppm).

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands for DL-Threonine Methyl Ester Hydrochloride

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Strong, Broad O-H stretch (hydroxyl group)

~3100-2800 Strong, Broad N-H stretch (ammonium group)

~2980-2940 Medium C-H stretch (aliphatic)

~1745-1735 Strong C=O stretch (ester carbonyl)

~1600-1500 Medium N-H bend (ammonium group)

~1250-1200 Strong C-O stretch (ester)

~1100-1050 Medium C-O stretch (hydroxyl group)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for DL-Threonine Methyl Ester
Hydrochloride

m/z Ion Notes

134.0817 [M-HCl+H]⁺
Protonated molecule (free

base).

116.0712 [M-HCl-H₂O+H]⁺
Loss of water from the

protonated molecule.

74.0606 [M-HCl-C₂H₅O]⁺ Loss of the ethoxy group.

59.0391 [COOCH₃]⁺
Fragment corresponding to the

methyl ester group.

45.0340 [CH(OH)CH₃]⁺
Fragment from cleavage of the

Cα-Cβ bond.

Ionization mode: Electrospray Ionization (ESI+).
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may require optimization for specific samples and

equipment.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of DL-Threonine methyl ester
hydrochloride in 0.5-0.7 mL of deuterium oxide (D₂O). Transfer the solution to a 5 mm NMR

tube.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically

16-64 scans).

Apply a 90° pulse with a relaxation delay of 1-5 seconds.

Process the data with an exponential window function and Fourier transform.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS or

TSP).

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 200 ppm.

Use a proton-decoupled pulse sequence.

Acquire a larger number of scans (typically several thousand) due to the low natural

abundance of ¹³C.

Process the data with an exponential window function and Fourier transform.
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Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of DL-Threonine methyl ester hydrochloride with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar.

Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, scan the range from 4000 to 400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of DL-Threonine methyl ester
hydrochloride (approximately 10-100 µM) in a suitable solvent system, such as a mixture of

water and methanol or acetonitrile, often with a small amount of formic acid to promote

ionization.

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Acquisition (ESI+):

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Set the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to achieve stable and optimal ionization.
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Acquire mass spectra in the positive ion mode over a relevant m/z range (e.g., 50-300

amu).

For fragmentation analysis (MS/MS), select the parent ion of interest (e.g., m/z 134.1) and

apply collision-induced dissociation (CID) with varying collision energies to generate a

fragment ion spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like DL-Threonine methyl ester hydrochloride.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of DL-Threonine Methyl Ester
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3421454#spectroscopic-data-of-dl-threonine-methyl-
ester-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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